molecular formula C8H17NO3SSi B11871916 Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate

Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate

Cat. No.: B11871916
M. Wt: 235.38 g/mol
InChI Key: IKUJAVGNAAXWRI-UHFFFAOYSA-N
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Description

Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate is an organic compound characterized by the presence of a trimethylsilyl group, a methoxycarbonothioyl group, and a methylamino group attached to an acetate backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate typically involves the reaction of trimethylsilyl chloride with 2-((methoxycarbonothioyl)(methyl)amino)acetic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent like tetrahydrofuran.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The primary products are alcohols or amines.

    Substitution: The products vary based on the nucleophile used but typically include derivatives with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.

    Biology: The compound is employed in the modification of biomolecules for various biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate exerts its effects involves the interaction of its functional groups with molecular targets. The trimethylsilyl group provides steric protection, while the methoxycarbonothioyl and methylamino groups participate in various chemical reactions. These interactions facilitate the formation of stable intermediates and products in synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilylmethyl acetate
  • Trimethylsilylmethyl allyl acetate
  • Trimethylsilylmethyl propionate

Uniqueness

Trimethylsilyl 2-((methoxycarbonothioyl)(methyl)amino)acetate is unique due to the presence of the methoxycarbonothioyl group, which imparts distinct reactivity and stability compared to other trimethylsilyl derivatives. This uniqueness makes it particularly valuable in specific synthetic applications where other compounds may not perform as effectively.

Properties

Molecular Formula

C8H17NO3SSi

Molecular Weight

235.38 g/mol

IUPAC Name

trimethylsilyl 2-[methoxycarbothioyl(methyl)amino]acetate

InChI

InChI=1S/C8H17NO3SSi/c1-9(8(13)11-2)6-7(10)12-14(3,4)5/h6H2,1-5H3

InChI Key

IKUJAVGNAAXWRI-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O[Si](C)(C)C)C(=S)OC

Origin of Product

United States

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